

Comparative Analysis of ML604086 Cross-Reactivity with Chemokine and Serotonin Receptors

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Compound of Interest		
Compound Name:	ML604086	
Cat. No.:	B11831190	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemokine receptor antagonist **ML604086**, with a focus on its cross-reactivity profile. The information is intended to assist researchers and professionals in drug development in evaluating the selectivity of this compound.

ML604086 has been identified as a selective inhibitor of the C-C chemokine receptor 8 (CCR8).[1][2] It effectively inhibits the binding of the natural ligand, CCL1, to CCR8 on circulating T-cells.[1][2] Functional assays have demonstrated its ability to suppress CCL1-mediated chemotaxis and increases in intracellular calcium concentrations.[1][2] While characterized as selective, publicly available data on its broad cross-reactivity against a comprehensive panel of other chemokine receptors is limited. However, off-target activity has been reported for the serotonin receptor 5HT1a.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of **ML604086** against its primary target, CCR8, and the identified off-target receptor, 5HT1a.



Target Receptor	Assay Type	Species	Ligand/St imulus	Paramete r	Value	Referenc e
CCR8	Chemotaxi s	Cynomolgu s Monkey	CCL1	IC50	1.3 μΜ	[1]
CCR8	Intracellula r Ca²+ Increase	Cynomolgu s Monkey	CCL1	IC50	1.0 μΜ	[1]
5HT1a	Not Specified	Not Specified	Not Specified	% Inhibition @ 10 μM	30%	[1]
5HT1a	Not Specified	Not Specified	Not Specified	% Inhibition @ 30 μM	70%	[1]

Experimental Protocols

Detailed below are generalized protocols for the key assays used to characterize the activity and selectivity of chemokine receptor antagonists like **ML604086**.

Radioligand Binding Assay (Competitive)

This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

- Cell Culture and Membrane Preparation:
 - Cells stably expressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, etc.) are cultured to a sufficient density.
 - Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
- Binding Reaction:



- In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL3 for CCR1).
- Add increasing concentrations of the unlabeled test compound (ML604086).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist for that receptor.
- Total binding is determined in the absence of any competitor.
- Incubation and Filtration:
 - Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
 - Wash the filters multiple times with ice-cold assay buffer.
- Detection and Data Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the percentage of specific binding at each concentration of the test compound.
 - Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation.

- · Cell Preparation:
 - Use a cell line stably expressing the chemokine receptor of interest.



Harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. Probenecid may be included to prevent dye leakage.[3]

Assay Procedure:

- Plate the dye-loaded cells in a 96-well plate.
- Add varying concentrations of the test compound (ML604086) and incubate for a short period.
- Stimulate the cells with a pre-determined EC50 concentration of the cognate chemokine ligand for the receptor being tested.

· Signal Detection:

 Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR system).

Data Analysis:

- Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
- Determine the IC50 value of the test compound by plotting the inhibition of the calcium response against the compound concentration.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.

· Cell Preparation:

- Use a cell line or primary cells that express the chemokine receptor of interest and are known to migrate in response to its ligand.
- Resuspend the cells in assay medium.



Assay Setup:

- Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
- Add the chemokine ligand to the lower chamber.
- In the upper chamber, add the cell suspension that has been pre-incubated with different concentrations of the test compound (ML604086).

Incubation:

 Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

Quantification of Migration:

- After incubation, remove the non-migrated cells from the upper surface of the membrane.
- Stain and count the cells that have migrated to the lower side of the membrane or have fallen into the lower chamber. This can be done using a plate reader after cell lysis and addition of a fluorescent dye, or by direct cell counting via flow cytometry.

Data Analysis:

- Calculate the percentage of inhibition of cell migration for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow for Assessing Cross-Reactivity



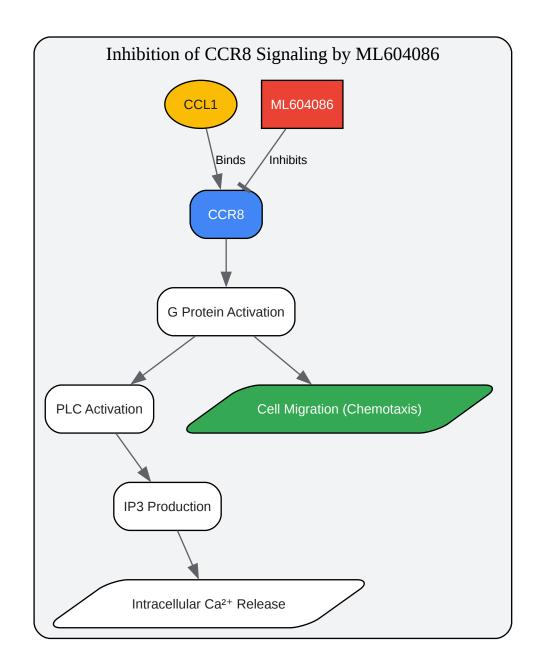


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Caption: A generalized workflow for determining the cross-reactivity of a compound like **ML604086** against a panel of chemokine receptors.

CCR8 Signaling Pathway Inhibition





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Caption: A simplified diagram illustrating the inhibition of the CCL1/CCR8 signaling pathway by **ML604086**, leading to the blockade of downstream events such as calcium mobilization and chemotaxis.

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